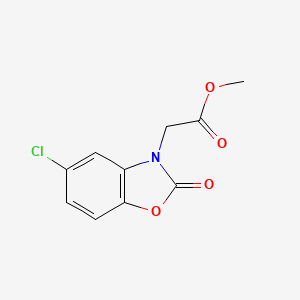

methyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound likely to have interest in various fields of chemistry due to its unique structure and potential for diverse chemical reactivity. Its synthesis and analysis contribute to the understanding of benzoxazole derivatives' properties and reactivity.

Synthesis Analysis

While the direct synthesis of methyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate was not detailed, related compounds offer insight into possible synthetic routes. For instance, compounds with benzoxazole structures are often synthesized through reactions involving acyl chlorides and oxazole precursors under specific conditions to introduce various substituents into the benzoxazole ring (Xue et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure of benzoxazole derivatives, similar to the target compound, can be determined using X-ray diffraction. Such studies reveal the geometry, bond lengths, angles, and other structural details critical for understanding the compound's physical and chemical behavior (Z. Şahin et al., 2011).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents present on the ring. The presence of a chloro group, for instance, can significantly affect the compound's reactivity, making it susceptible to nucleophilic attack (Muhammad Naeem Ahmed et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. Benzoxazole derivatives often crystallize in various systems, and their physical properties can be tailored through molecular design (Hong Dae Choi et al., 2009).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives are characterized by their electronic structure, acidity, basicity, and potential for forming hydrogen bonds and other intermolecular interactions. These properties are crucial for their reactivity and applications in various chemical contexts (Sher Ali et al., 2012).

Scientific Research Applications

Organic Synthesis and Material Science

One notable application of similar benzoxazole derivatives includes their use in the synthesis of various heterocyclic compounds. For instance, a study describes the synthesis, spectral analysis, and structural characterization of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles. These compounds were analyzed using single crystal X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations, demonstrating their potential in developing novel materials and chemical intermediates (Ahmed et al., 2016).

Potential Pharmacophores for Drug Discovery

Benzoxazole derivatives are also being explored for their medicinal properties. A study on the synthesis of 1-acetylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, 1,3,4-thiadiazoles, and hydrazones containing 5-methyl-2-benzoxazolinones reported these compounds exhibited high activity in analgesic-anti-inflammatory fields, although most were found inactive against bacteria and fungi, highlighting their potential in drug development (Salgın-Gökşen et al., 2007).

Advanced Chemical Research

Further research involves the development of COX-2/5-LOX inhibitors using benzoxazine derivatives, indicating the compound's utility in synthesizing molecules with anti-inflammatory properties (Reddy & Rao, 2008). Another study focused on aldose reductase inhibitors for diabetic complications, synthesizing iminothiazolidin-4-one acetate derivatives and evaluating their potential as novel drugs (Ali et al., 2012).

properties

IUPAC Name |

methyl 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c1-15-9(13)5-12-7-4-6(11)2-3-8(7)16-10(12)14/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSRVVWTDNQNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)